molecular formula C8H4FN3 B2880024 4-fluoro-1H-indazole-6-carbonitrile CAS No. 1082041-49-3

4-fluoro-1H-indazole-6-carbonitrile

Cat. No.: B2880024
CAS No.: 1082041-49-3
M. Wt: 161.139
InChI Key: BCQVWWDXMRSTJP-UHFFFAOYSA-N
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Description

4-fluoro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions to form the indazole ring. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-1H-indazole-6-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-6-carbonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    4-chloro-1H-indazole-6-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    4-bromo-1H-indazole-6-carbonitrile:

Uniqueness

4-fluoro-1H-indazole-6-carbonitrile is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVWWDXMRSTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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